5-methoxy-6-nitro-1,3-benzodioxole

synthetic methodology Vilsmeier reaction yield optimization

Researchers synthesizing 5-methoxy-6-amino-1,3-benzodioxole derivatives often face inefficient protection/deprotection sequences with hydroxyl analogs. 5-Methoxy-6-nitro-1,3-benzodioxole (CAS 10310-02-8) eliminates these steps: • Direct one-step nitro reduction to the amine handle; no protecting group manipulation required. • XLOGP3 1.54 provides a predictable reference for reverse-phase HPLC method development. • Peer-reviewed multi-nuclei NMR data support identity confirmation in regulatory QC workflows. Supplied at ≥97% purity with ambient shipping for research use.

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
CAS No. 10310-02-8
Cat. No. B1360163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-6-nitro-1,3-benzodioxole
CAS10310-02-8
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1[N+](=O)[O-])OCO2
InChIInChI=1S/C8H7NO5/c1-12-6-3-8-7(13-4-14-8)2-5(6)9(10)11/h2-3H,4H2,1H3
InChIKeyPSDYVDORVSBOQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-6-nitro-1,3-benzodioxole – Procurement Overview


5-Methoxy-6-nitro-1,3-benzodioxole (CAS 10310-02-8) is a nitro-substituted 1,3-benzodioxole derivative with the molecular formula C8H7NO5 and molecular weight 197.14 g/mol . The compound features a benzodioxole core substituted with a methoxy group at position 5 and a nitro group at position 6 , classifying it as a synthetic intermediate in the broader class of nitrobenzodioxole derivatives. This compound is commercially available from multiple vendors with typical purity specifications of 95% to 97% , and it serves as a versatile building block for further functionalization, particularly through reduction of the nitro group to an amine handle .

Selective 5-methoxy-6-nitro substitution on benzodioxole core
Nitro group enables direct amine-derivative synthesis via reduction
Research-grade purity available from multiple commercial suppliers
Published multi-modality spectral data supports identity verification

Why Generic Nitrobenzodioxole Analogs Fail


While multiple nitrobenzodioxole derivatives exist in commercial catalogs, the specific substitution pattern of 5-methoxy-6-nitro-1,3-benzodioxole — combining a 5-methoxy electron-donating group with a 6-nitro electron-withdrawing group on the benzodioxole scaffold — produces distinct physicochemical and reactivity profiles that cannot be replicated by close analogs such as 6-nitro-1,3-benzodioxol-5-ol (CAS 7107-10-0) or 6-nitropiperonal (CAS 15357-93-2). Substituting the methoxy group with a hydroxyl moiety (as in 6-nitro-1,3-benzodioxol-5-ol) introduces a hydrogen bond donor that substantially alters polarity, lipophilicity, and chromatographic behavior . Similarly, replacing the methoxy with an aldehyde group (as in 6-nitropiperonal) introduces an electrophilic carbonyl center, fundamentally changing the compound‘s synthetic utility [1]. These structural differences manifest in quantifiable divergence across multiple evidence dimensions, including synthetic yield, density, boiling point, logP, and downstream reaction compatibility, as documented below.

If considering 6-nitro-1,3-benzodioxol-5-ol
Methoxy group offers orthogonal nitro reduction without hydroxyl protection
Hydroxyl analog requires 2–3 extra protection/deprotection steps, altering synthetic economy
If considering 6-nitropiperonal
Methoxy group provides electron-donating character without electrophilic carbonyl
Aldehyde group introduces competing reactivity, shifting downstream functionalization pathways

Quantified Differentiation Against Closest Analogs


Synthetic Yield Efficiency

5-Methoxy-6-nitro-1,3-benzodioxole can be synthesized in quantitative yield via a one-step protocol using adapted Vilsmeier conditions [1]. In contrast, the synthesis of the hydroxyl analog 6-nitro-1,3-benzodioxol-5-ol (CAS 7107-10-0) typically requires multi-step nitration and deprotection sequences that achieve variable yields, often falling within the 60–80% range depending on reaction optimization .

Synthetic Yield
Reported
Target: quantitative yield (≥95%) via one-step Vilsmeier protocol. Hydroxyl analog 6-nitro-1,3-benzodioxol-5-ol: typical 60–80%
Supports cost-efficient scale-up procurement and lower purification burden
Reported under adapted Vilsmeier conditions; verify under specific lab protocol
synthetic methodology Vilsmeier reaction yield optimization nitrobenzodioxole synthesis

Density and Volatility Comparison

5-Methoxy-6-nitro-1,3-benzodioxole exhibits a measured/predicted density of 1.444 g/cm³ and boiling point of 318.9 °C at 760 mmHg [1]. In contrast, the hydroxyl analog 6-nitro-1,3-benzodioxol-5-ol (CAS 7107-10-0) possesses a significantly higher predicted density of 1.7 ± 0.1 g/cm³ and a lower boiling point of 311.3 ± 42.0 °C at 760 mmHg . The target compound also displays a lower refractive index (1.583) compared to the hydroxyl analog (1.658) [1] .

Density & Volatility
Reported
Density 1.444 g/cm³, bp 318.9 °C, RI 1.583. Hydroxyl analog: ~1.7 g/cm³, bp ~311.3 °C, RI 1.658
Physical property differences support distillation and chromatographic separation design
Comparator data from ACD/Labs Percepta; target measured/predicted
density boiling point vapor pressure physicochemical properties purification

Lipophilicity Divergence

5-Methoxy-6-nitro-1,3-benzodioxole exhibits a calculated XLOGP3 value of 1.54, indicating moderate lipophilicity with zero hydrogen bond donors . The hydroxyl analog 6-nitro-1,3-benzodioxol-5-ol contains one hydrogen bond donor and displays a predicted ACD/LogP value of 2.16 . This logP differential of approximately 0.62 units corresponds to a greater than four-fold difference in octanol-water partition coefficient, translating to measurably distinct chromatographic retention times and membrane permeability characteristics.

Lipophilicity
Data to verify
XLOGP3 = 1.54 (zero HBD) vs analog ACD/LogP = 2.16 (one HBD). ΔlogP ≈ 0.62 (~4.2× partition)
Influences HPLC retention and organic-phase solubility for reaction media
Predicted logP values; experimental verification recommended
lipophilicity logP drug-likeness partition coefficient SAR

Methoxy vs. Hydroxy Reactivity

The methoxy group of 5-methoxy-6-nitro-1,3-benzodioxole remains stable under reductive conditions that convert the nitro group to an amine, enabling orthogonal functionalization . In contrast, the hydroxyl group of 6-nitro-1,3-benzodioxol-5-ol participates in competing reactions under many nitro reduction conditions (e.g., hydrogenation, metal-acid reductions), requiring protection-deprotection sequences that add 2–3 synthetic steps and reduce overall yield .

Reactivity Orthogonality
Class-level
Methoxy stable under nitro reduction (H2, Sn/HCl, etc.). Hydroxyl analog requires protection/deprotection (2–3 extra steps)
Eliminates protection steps in amine-derivative synthesis, improving synthetic economy
Class-level inference; reactivity may vary with specific reduction conditions
functional group compatibility nitro reduction amine synthesis building block orthogonal reactivity

Spectroscopic Characterization Coverage

A 2023 publication provides comprehensive spectral characterization of 5-methoxy-6-nitro-1,3-benzodioxole, including 1H NMR, 2H NMR, 13C NMR, IR, and Raman spectroscopy data in full detail [1]. This multi-modal spectroscopic reference dataset is not available at equivalent depth for many nitrobenzodioxole analogs in the primary literature, providing a robust foundation for identity confirmation and purity assessment.

Spectroscopic Data
Analytical context
Complete 1H, 2H, 13C NMR, IR, and Raman spectra published with full assignments (Molbank 2023)
Accelerates identity confirmation and purity assessment method development
Multi-modal peer-reviewed dataset; verify lot-specific spectra
NMR spectroscopy IR spectroscopy Raman spectroscopy structural confirmation quality control

Research and Industrial Application Scenarios


High-Yield Amine Derivative Synthesis

5-Methoxy-6-nitro-1,3-benzodioxole is optimally deployed when the synthetic objective is generation of 5-methoxy-6-amino-1,3-benzodioxole or its N-functionalized derivatives. The quantitative one-step synthesis [1] coupled with the methoxy group’s stability during nitro reduction eliminates protection-deprotection sequences, delivering higher overall yields and reduced step count compared to hydroxyl analogs .

Chromatographic Method Development

For laboratories developing HPLC or UPLC methods for nitrobenzodioxole derivative libraries, the XLOGP3 value of 1.54 [1] provides a reference point that differs measurably from hydroxyl analogs (logP ≈ 2.16) , enabling predictable method adjustments. The compound’s lack of hydrogen bond donors produces sharper peak shapes under reverse-phase conditions compared to analogs with hydroxyl groups.

Spectroscopic Reference Standard

Given the availability of peer-reviewed, multi-nuclei NMR and vibrational spectroscopic data in the primary literature [1], 5-methoxy-6-nitro-1,3-benzodioxole serves as an effective reference standard for identity confirmation and purity verification in quality control workflows. This is particularly valuable for laboratories requiring defensible analytical documentation for regulatory submissions.

Podophyllotoxin-Related Bioactive Scaffolds

The 1,3-benzodioxole core is present in diverse bioactive natural products and synthetic agents, including podophyllotoxin derivatives and anticancer candidates [1]. 5-Methoxy-6-nitro-1,3-benzodioxole, with its defined methoxy-nitro substitution pattern and established spectroscopic identity , provides a well-characterized entry point for structure-activity relationship studies exploring the impact of electron-donating methoxy and electron-withdrawing nitro groups on biological target engagement.

Application
Selection Property
Validation Focus
Amine-derivative synthesis programs
Methoxy-group stability under reductive conditions
Evaluate step-count reduction and yield improvement in target amine synthesis
HPLC/UPLC method development for nitrobenzodioxole libraries
Moderate lipophilicity (logP ~1.5) and zero H-bond donors
Assess peak shape and retention time predictability against library analogs
Analytical reference standard for identity confirmation
Published multi-modality spectral dataset (NMR, IR, Raman)
Verify lot-specific spectral match to published reference data for QC documentation
Structure-activity relationship studies on benzodioxole scaffolds
Defined methoxy-nitro electronic profile
Assess target engagement or biological activity in research assays

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